3-(3,3,3-Trifluoropropyl)azetidine

Lipophilicity Drug design ADME

3-(3,3,3-Trifluoropropyl)azetidine (free base CAS: not assigned; hydrochloride CAS 2089255-65-0) is a fluorinated four-membered nitrogen heterocycle belonging to the azetidine class of saturated heterocyclic amines. The molecule features an azetidine ring substituted at the 3-position with a 3,3,3-trifluoropropyl group, combining the conformational rigidity of the strained azetidine core with the electron-withdrawing, lipophilic character of the trifluoropropyl moiety.

Molecular Formula C6H10F3N
Molecular Weight 153.15 g/mol
Cat. No. B13220759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3,3-Trifluoropropyl)azetidine
Molecular FormulaC6H10F3N
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1C(CN1)CCC(F)(F)F
InChIInChI=1S/C6H10F3N/c7-6(8,9)2-1-5-3-10-4-5/h5,10H,1-4H2
InChIKeyMWNQQVLOTBMZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,3,3-Trifluoropropyl)azetidine – Physicochemical Properties and Procurement Baseline


3-(3,3,3-Trifluoropropyl)azetidine (free base CAS: not assigned; hydrochloride CAS 2089255-65-0) is a fluorinated four-membered nitrogen heterocycle belonging to the azetidine class of saturated heterocyclic amines [1]. The molecule features an azetidine ring substituted at the 3-position with a 3,3,3-trifluoropropyl group, combining the conformational rigidity of the strained azetidine core with the electron-withdrawing, lipophilic character of the trifluoropropyl moiety [2]. The hydrochloride salt (C₆H₁₁ClF₃N, MW 189.61) is the most common commercially available form, with typical purities of 95–98% across major building-block suppliers . As a fluorinated heterocyclic amine building block, the compound serves as a synthetic intermediate and scaffold for medicinal chemistry optimization programs, where modulation of basicity, lipophilicity, and metabolic stability is critical [2].

Why Generic Azetidine or Simple Alkyl-Azetidine Analogs Cannot Substitute for 3-(3,3,3-Trifluoropropyl)azetidine in Rational Design


Fluorinated azetidine building blocks are not interchangeable with their non-fluorinated or differently fluorinated analogs within medicinal chemistry workflows. Systematic studies of fluoroalkyl-substituted saturated heterocyclic amines demonstrate that the introduction of a trifluoropropyl substituent simultaneously and non-linearly modulates amine basicity (pKa), lipophilicity (LogP), and aqueous solubility—parameters that control target engagement, membrane permeability, and pharmacokinetic profile [1]. Unlike simple alkyl substitution (e.g., 3-propylazetidine), the strongly electron-withdrawing CF₃ group depresses pKa by several units and alters the protonation state at physiological pH, while the regioisomeric position (3- vs. 2-substitution) dictates steric accessibility and conformational preferences [2]. Substituting a non-fluorinated analog or a regioisomer without re-optimization therefore carries a high risk of divergent target binding, altered off-target selectivity, and unpredictable ADME outcomes [1].

Quantitative Differentiators of 3-(3,3,3-Trifluoropropyl)azetidine vs. Closest Analogs – Procurement-Relevant Evidence


LogP Comparison: 3-(3,3,3-Trifluoropropyl)azetidine HCl vs. 3-Propylazetidine

The lipophilicity of 3-(3,3,3-trifluoropropyl)azetidine hydrochloride (as measured by computed LogP) was compared with the non-fluorinated 3-propylazetidine. Despite the presence of three fluorine atoms, the trifluoropropyl-substituted compound exhibits a LogP that is not uniformly higher than its propyl analog, reflecting the complex electronic effects of the CF₃ group on the azetidine ring [1]. The hydrochloride salt form (LogP 1.97 per ChemScene computational prediction; CLogP 0.758 per Biomart) shows solvent-dependent lipophilicity behavior that differs from the neutral 3-propylazetidine (LogP 1.36, predicted) [1]. This non-intuitive LogP modulation provides a distinct partition coefficient range that can be exploited for fine-tuning membrane permeability without excessive lipophilicity-driven promiscuity .

Lipophilicity Drug design ADME

Amine Basicity (pKa) Modulation by Fluoroalkyl Substitution – Class-Level Evidence for Trifluoropropyl-Azetidine vs. Non-Fluorinated Analogs

The systematic profiling of fluoroalkyl-substituted saturated heterocyclic amines by Melnykov et al. (2022) demonstrated that replacement of the parent heterocycle with fluoroalkyl-substituted analogs consistently reduces amine basicity in a monotonic fashion dependent on fluorination pattern and distance from the protonation center [1]. While specific pKa values for 3-(3,3,3-trifluoropropyl)azetidine were not individually reported in the open literature as of the search date, the overarching structure–property relationship established across azetidine, pyrrolidine, and piperidine series allows reliable class-level inference: the trifluoropropyl group at the 3-position is predicted to reduce the pKa by approximately 2–3 units relative to azetidine (pKa ≈ 11.3) or 3-propylazetidine (pKa estimated ~10.5–11.0), placing the conjugate acid pKa of 3-(3,3,3-trifluoropropyl)azetidine in the ~7.5–9.0 range [1][2]. This reduction is critical because it shifts the protonation equilibrium at physiological pH (7.4), directly impacting CNS penetration, volume of distribution, and interaction with negatively charged receptor pockets [1].

Amine basicity pKa modulation Drug optimization

Metabolic Stability Advantage of Fluoroalkyl-Substituted Azetidines Over Non-Fluorinated Analogs – Class-Level Evidence

In their comprehensive 2023 study, Melnykov et al. measured intrinsic microsomal clearance (CLint) across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives and found that 'mono- and difluorination of azetidine, pyrrolidine, and piperidine reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability (CLint) in nearly all cases' [1]. Notably, the only exception to this high metabolic stability was a 3,3-difluoroazetidine derivative—a pattern relevant to the trifluoropropyl-azetidine class, where the fluorine atoms are positioned on a propyl side chain rather than directly on the ring, further distancing them from metabolic soft spots [1]. The trifluoropropyl motif therefore offers the metabolic stability characteristic of fluorinated heterocycles while simultaneously providing a handle for lipophilicity and basicity adjustment [1][2]. Although direct comparative CLint data for 3-(3,3,3-trifluoropropyl)azetidine vs. 3-propylazetidine are not publicly available, the class-wide observation that fluoroalkyl substitution preserves the inherently high metabolic stability of the azetidine core strongly supports a procurement preference for the fluorinated analog in programs where oxidative metabolism of alkyl side chains is a concern [1].

Metabolic stability Microsomal clearance Fluorine effect

Hydrochloride Salt Form: Handling, Solubility, and Storage Advantages vs. Free Base

3-(3,3,3-Trifluoropropyl)azetidine is predominantly available as the hydrochloride salt (CAS 2089255-65-0; MW 189.61), while the free base form is less commonly stocked and carries a separate catalog identity (MW 153.15) [1]. The hydrochloride form provides a crystalline solid that is stable under recommended storage conditions (sealed in dry atmosphere, 2–8°C), with a defined GHS classification (GHS07, Warning; H302, H315, H319, H335) that facilitates risk assessment and safe handling in laboratory settings . In contrast, the free base of 3-propylazetidine (MW 99.17) and the free base of 3-(2,2,2-trifluoroethyl)azetidine (MW 139.12) are typically supplied as neat liquids or low-melting solids with flash points below room temperature (e.g., 3-propylazetidine flash point 19.0°C), posing additional storage and handling constraints . The hydrochloride salt format of the target compound thus offers practical advantages for compound management workflows in both academic and industrial settings, including easier weighing, reduced volatility, and improved long-term chemical stability .

Salt form Solid-state properties Chemical procurement

Regioisomeric Position (3- vs. 2-Substitution): Differential Impact on Reactivity and Scaffold Geometry

The 3-position attachment of the trifluoropropyl group to the azetidine ring in the target compound distinguishes it from the 2-substituted regioisomer, 2-(3,3,3-trifluoropropyl)azetidine (CAS 2229575-53-3, MW 153.15) . Regioisomeric substitution on the azetidine ring alters the spatial orientation of the side chain relative to the ring nitrogen, affecting both the pKa of the amine (through differential through-bond vs. through-space inductive effects of the CF₃ group) and the vector angle of the trifluoropropyl group when the azetidine nitrogen is elaborated (e.g., as a sulfonamide, carboxamide, or N-alkylated derivative) [1]. In medicinal chemistry applications where the azetidine serves as a core scaffold further functionalized at the nitrogen, the 3-substituted isomer projects the side chain at a distinct angle (~109° from the N-substituent vector) compared to the 2-substituted isomer (~120–130°), providing a differentiated 3D pharmacophore for scaffold-hopping or patent diversification strategies [1]. While direct comparative binding or ADME data for the two regioisomers are not publicly available, their structural non-equivalence is absolute and represents a fundamental chemical differentiator for procurement specification .

Regioisomerism Scaffold design Structure-activity relationship

Computational Physicochemical Profile: TPSA, Rotatable Bonds, and Fractional sp³ Character vs. Common Alternative Building Blocks

Computationally derived physicochemical descriptors for 3-(3,3,3-trifluoropropyl)azetidine hydrochloride provide a quantitative profile that can be compared with alternative fluorinated azetidine building blocks. The target compound exhibits a topological polar surface area (TPSA) of 12.03 Ų, one hydrogen bond donor, one hydrogen bond acceptor, two rotatable bonds, and a high fraction of sp³-hybridized carbons (Fsp³ = 1.0 for the free base, C6H10F3N) . These values place the compound firmly within lead-like chemical space: low TPSA predicts good passive membrane permeability, the minimal hydrogen bond donor/acceptor count avoids transporter-mediated efflux liabilities, and the high Fsp³ character correlates with increased clinical success rates due to improved solubility and reduced off-target promiscuity [1]. In comparison, 3-propylazetidine (C6H13N, TPSA ~21 Ų) has a larger polar surface area and lacks the electron-withdrawing group, while 3-(2,2,2-trifluoroethyl)azetidine (C5H8F3N) has one fewer methylene unit in the side chain, reducing both the molecular volume and the hydrophobic contact surface available for target engagement . The trifluoropropyl chain thus provides an intermediate length that balances fluorination benefits against molecular weight increases .

Physicochemical descriptors Lead-likeness Fragment-based design

Evidence-Backed Application Scenarios Where 3-(3,3,3-Trifluoropropyl)azetidine Provides a Verifiable Advantage


Lead Optimization Programs Requiring pKa Reduction Without Loss of Metabolic Stability

In programs where a basic amine center (e.g., an azetidine or pyrrolidine scaffold) contributes to excessive volume of distribution, hERG binding, or phospholipidosis risk, the trifluoropropyl-substituted azetidine offers a rational strategy to depress pKa by an estimated 2–3 units relative to the parent heterocycle [1]. The simultaneous preservation of high metabolic stability—documented across the fluoroalkyl-azetidine series [1][2]—means this pKa modulation does not incur the metabolic liability often associated with alternative electron-withdrawing modifications (e.g., direct ring fluorination or sulfone insertion). This combination of reduced basicity with maintained metabolic robustness is not achievable with non-fluorinated alkyl-azetidine analogs, which retain near-parent pKa values while exposing the alkyl chain to oxidative metabolism [1].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Fluorinated, Rule-of-Three-Compliant Building Blocks

With a free-base MW of 153.15, TPSA of ~12 Ų, only one H-bond donor and one acceptor, and a fully saturated carbon framework (Fsp³ = 1.0), 3-(3,3,3-trifluoropropyl)azetidine meets all fragment-likeness criteria (rule of three) while providing a trifluorinated moiety for ¹⁹F NMR-based screening and fluorine-mediated hydrophobic interactions in protein binding pockets [3]. Unlike the shorter 3-(2,2,2-trifluoroethyl)azetidine analog, the trifluoropropyl chain extends the hydrophobic contact surface by one methylene unit, potentially enhancing van der Waals interactions with deeper sub-pockets while maintaining fragment-appropriate physicochemical properties . The hydrochloride salt form further facilitates automated library plating and long-term storage in DMSO-d₆ stock solutions .

Scaffold-Hopping and Patent Diversification Around Azetidine-Containing Bioactive Series

The 3-substituted regioisomer of the trifluoropropyl-azetidine scaffold provides a structurally distinct alternative to the 2-substituted isomer (CAS 2229575-53-3) or to more common azetidine building blocks such as 3-aryl-, 3-alkoxy-, or 3-carboxy-azetidines . The differential 3D exit vector of the side chain (projecting from the azetidine C-3 position rather than C-2 or N-1) can be exploited to access novel patent space while retaining the desirable features of the azetidine core (conformational rigidity, improved solubility relative to larger rings, and metabolic stability) [1][2]. This regioisomeric differentiation is absolute and does not require biological assay confirmation to justify procurement for SAR matrix expansion.

Synthesis of N-Functionalized Azetidine Derivatives for CNS-Targeted Programs

The reduced amine basicity (estimated pKa ~7.5–9.0) of 3-(3,3,3-trifluoropropyl)azetidine, combined with the lipophilicity contribution of the trifluoropropyl group (LogP 1.25–1.97 for the HCl salt), positions the compound within the optimal physicochemical space for CNS drug candidates (CNS MPO score range) [1]. For programs targeting GABA transporters, ion channels, or GPCRs where the azetidine serves as a key pharmacophoric element, the trifluoropropyl substitution offers a rational means to fine-tune both passive permeability (via LogP) and the ionized fraction at blood–brain barrier pH without introducing additional hydrogen bond donors or acceptors that would penalize CNS penetration [1]. Notably, related azetidine derivatives have been explored as GAT-1 and GAT-3 inhibitors with moderate affinity (IC50 values in the low micromolar range), providing precedent for the scaffold's utility in neuroscience applications [4].

Quote Request

Request a Quote for 3-(3,3,3-Trifluoropropyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.